Relamorelin acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

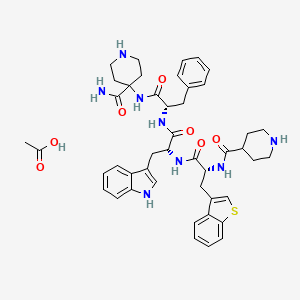

Relamorelin acetate is a synthetic peptide that acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor. It is under development for the treatment of diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa . This compound is a pentapeptide and an analogue of ghrelin with improved potency and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Relamorelin acetate is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the pentapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

Industrial Production Methods

The industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Relamorelin acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atom in the benzothiophene moiety.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

Substitution: Substitution reactions can occur at the aromatic rings in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are studied for their potential therapeutic applications .

Scientific Research Applications

Relamorelin acetate is a synthetic peptide with a range of scientific research applications, including uses in chemistry, biology, medicine, and industry. It functions as a selective agonist of the ghrelin/growth hormone secretagogue receptor and is under development for treating conditions such as diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa.

Scientific Research Applications

- Chemistry this compound serves as a model compound for studying peptide synthesis and modification techniques.

- Biology Researchers utilize this compound to explore the roles of ghrelin receptors in various physiological processes.

- Medicine this compound is under development as a therapeutic agent for conditions like diabetic gastroparesis and chronic constipation. Clinical trials have demonstrated its efficacy in reducing symptoms and accelerating gastric emptying in patients with diabetic gastroparesis .

- Industry This compound is used in developing new peptide-based drugs and formulations.

Clinical Findings

Relamorelin has demonstrated effectiveness in treating gastrointestinal motility disorders. Studies have shown that it accelerates gastric emptying and improves bowel function .

Diabetic Gastroparesis

- A phase 2B randomized trial showed a significant reduction in core symptoms and accelerated gastric emptying compared to placebo in patients with moderate to severe diabetic gastroparesis.

- A meta-analysis of five randomized controlled trials (1,033 participants) revealed a mean improvement in gastric emptying time of -11.40 minutes with relamorelin compared to placebo.

- Relamorelin, administered at a dose of 100 μg, accelerated gastric half-emptying time in type 1 and type 2 diabetes mellitus patients with delayed gastric emptying . A trial using 10 μg twice daily significantly decreased vomiting by approximately 60% and reduced other symptoms such as nausea, abdominal pain, bloating, and early satiety in patients who experienced vomiting during the run-in period .

Cachexia

Relamorelin is also being investigated for potential use in treating cachexia, although specific clinical trial data was not available in the search results.

Safety and Tolerability

Relamorelin has been generally well-tolerated in clinical trials. Common adverse effects reported include headaches, dizziness, and gastrointestinal symptoms such as nausea and bloating. Some patients experienced dose-related worsening of glycemic control, requiring adjustments in diabetes medications.

Mechanism of Action

Relamorelin acetate exerts its effects by binding to the ghrelin/growth hormone secretagogue receptor. This binding activates the receptor, leading to the release of growth hormone and other signaling molecules. The activation of this pathway results in increased gastric motility and improved gastrointestinal function .

Comparison with Similar Compounds

Similar Compounds

Ghrelin: The natural ligand for the ghrelin receptor, with similar but less potent effects.

Macimorelin: Another ghrelin receptor agonist used for diagnosing growth hormone deficiency.

Capromorelin: A ghrelin receptor agonist used in veterinary medicine to stimulate appetite in animals.

Uniqueness

Relamorelin acetate is unique due to its improved potency and pharmacokinetics compared to natural ghrelin. It has a higher affinity for the ghrelin receptor and a longer duration of action, making it a promising therapeutic agent for gastrointestinal disorders .

Biological Activity

Relamorelin acetate, also known as RM-131, is a synthetic ghrelin receptor agonist that has garnered attention for its potential therapeutic applications, particularly in gastrointestinal motility disorders such as diabetic gastroparesis and cachexia. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical and Pharmacological Profile

Chemical Structure and Properties

- CAS Number : 1809080-14-5

- Molecular Formula : C₄₅H₅₄N₈O₇S

- Molecular Weight : 851.02 g/mol

This compound is a potent agonist for the growth hormone secretagogue receptor (GHS-R), specifically GHS-R1a. It exhibits a binding affinity (Ki) of approximately 0.42 nM, which is about three times greater than that of native ghrelin (Ki = 1.12 nM) .

Relamorelin functions primarily by activating the GHS-R1a receptor, leading to several biological effects:

- Increased Growth Hormone Secretion : Relamorelin stimulates the release of growth hormone (GH), contributing to its metabolic effects.

- Acceleration of Gastric Emptying : Clinical studies have demonstrated that relamorelin significantly accelerates gastric emptying in patients with diabetic gastroparesis .

- Anti-inflammatory Effects : Preclinical studies indicate that relamorelin can inhibit the release of pro-inflammatory cytokines such as TNF-α, suggesting potential applications in inflammatory conditions .

Case Studies and Trials

-

Diabetic Gastroparesis

- A phase 2B randomized trial assessed the efficacy of relamorelin in patients with moderate to severe diabetic gastroparesis. Results indicated a significant reduction in core symptoms and accelerated gastric emptying compared to placebo .

- A meta-analysis involving 1,033 participants from five randomized controlled trials found a mean improvement in gastric emptying time of -11.40 minutes for relamorelin compared to placebo, highlighting its effectiveness in treating gastroparesis .

- Cachexia

Summary of Clinical Findings

| Study | Population | Dose | Outcome |

|---|---|---|---|

| Camilleri et al. | Diabetic Gastroparesis | 100 µg QD | -13 min improvement in gastric emptying time |

| Lembo et al. | Diabetic Gastroparesis | 10 µg BID/QD | -15 min improvement in gastric emptying time |

| Fazeli et al. | General Gastroparesis | Various doses | -31 min improvement from baseline |

Safety and Tolerability

Relamorelin has been generally well-tolerated across clinical trials; however, some adverse effects have been reported:

- Common Adverse Effects : Headaches, dizziness, and gastrointestinal symptoms (nausea, bloating) were more prevalent in the relamorelin group compared to placebo .

- Impact on Glycemic Control : Some patients experienced dose-related worsening of glycemic control, necessitating adjustments in diabetes medications .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Relamorelin acetate, and how is its receptor affinity experimentally determined?

this compound is a synthetic pentapeptide ghrelin analog that selectively agonizes the growth hormone secretagogue receptor (GHSR), specifically the GHS-1a subtype. Its binding affinity (Ki = 0.42 nM) is determined via radioligand displacement assays , where competitive binding studies measure the compound’s ability to displace a radiolabeled ghrelin analog (e.g., ¹²⁵I-ghrelin) in receptor-expressing cell lines or tissue homogenates . Key parameters include:

- Receptor source : Recombinant GHSR-expressing cells or gastric tissue samples.

- Controls : Use of unlabeled ghrelin as a positive control for competitive inhibition.

- Data normalization : Binding curves are analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values.

Q. Which experimental models are suitable for evaluating this compound’s effects on gastric motility?

Preclinical studies often employ:

- Rodent models : Gastric emptying rates are measured using phenol red dye or ¹³C-acetate breath tests after administering Relamorelin .

- Human trials : Gastric motility is assessed via scintigraphy (measuring radiolabeled meal retention) or high-resolution manometry to quantify antral pressure waves .

- Key endpoints : Distal antral motility index, gastric accommodation volume, and emptying half-time (t½).

Q. How does this compound achieve central nervous system (CNS) penetration, and what methods validate its blood-brain barrier (BBB) permeability?

Relamorelin’s small molecular weight (MW: ~700 Da) and lipophilic properties enable passive diffusion across the BBB. Methodological validation includes:

- In situ brain perfusion : Quantifying brain-to-plasma ratio (B/P) in rodents after intravenous administration .

- Cerebrospinal fluid (CSF) sampling : HPLC or LC-MS/MS detection of Relamorelin in CSF post-dosing.

- Pharmacodynamic markers : Measurement of centrally mediated effects (e.g., growth hormone secretion) as indirect evidence of CNS penetration.

Advanced Research Questions

Q. How should clinical trials be designed to assess Relamorelin’s efficacy in diabetic gastroparesis, and what statistical considerations apply?

Trial design :

- Population stratification : Enroll patients with confirmed diabetic gastroparesis (e.g., delayed gastric emptying via scintigraphy) and exclude those with mechanical obstruction .

- Endpoints : Primary outcome = change in gastric emptying time (GET); secondary outcomes = symptom relief (nausea, bloating).

- Blinding : Double-blind, placebo-controlled design with randomization (e.g., block randomization) to minimize bias .

Statistical analysis :

- Sample size calculation : Based on prior coefficients of variation (e.g., 29.8% for gastric accommodation), a sample size of 8–12 participants per group achieves 80% power to detect a 44% difference in fasting gastric volume .

- Subgroup analysis : Use multivariate regression to assess efficacy in subgroups (e.g., HbA1c levels, disease duration).

Q. How can researchers resolve contradictory efficacy data for Relamorelin in heterogeneous gastroparesis populations?

Contradictions may arise from differences in patient subtypes (e.g., idiopathic vs. diabetic gastroparesis). Methodological solutions include:

- Post hoc stratification : Analyze outcomes separately for diabetic cohorts, where Relamorelin shows a mean GET improvement of -8.43 minutes vs. placebo .

- Pharmacogenomic profiling : Investigate GHSR polymorphisms affecting drug response using PCR-based genotyping.

- Dose optimization : Conduct phase II dose-ranging studies to identify subpopulations benefiting from higher/lower doses.

Q. What in vitro and in vivo approaches validate the specificity of this compound for GHSR over related receptors?

- Receptor profiling : Screen Relamorelin against a panel of GPCRs (e.g., motilin receptor, neurotensin receptors) using calcium flux or cAMP assays.

- Knockout models : Compare Relamorelin’s effects in wild-type vs. GHSR-knockout mice to confirm receptor dependency .

- Competitive antagonists : Co-administration with GHSR antagonists (e.g., JMV 2959) to block Relamorelin’s effects .

Q. Methodological Recommendations

- Data reproducibility : Adhere to ARRIVE guidelines for preclinical studies and CONSORT for clinical trials .

- Conflict resolution : Use sensitivity analysis to assess robustness of meta-analytic findings .

- Ethical compliance : Report adverse events (e.g., headache, dizziness) transparently in publications .

Properties

Molecular Formula |

C45H54N8O7S |

|---|---|

Molecular Weight |

851.0 g/mol |

IUPAC Name |

acetic acid;4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide |

InChI |

InChI=1S/C43H50N8O5S.C2H4O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;1-2(3)4/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);1H3,(H,3,4)/t34-,35+,36+;/m0./s1 |

InChI Key |

GCFMCGBTTZZFCS-GTKQDQPASA-N |

Isomeric SMILES |

CC(=O)O.C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |

Canonical SMILES |

CC(=O)O.C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.